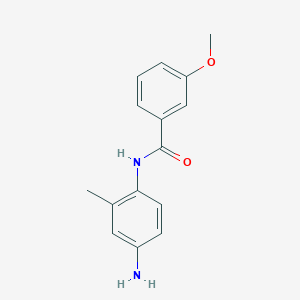

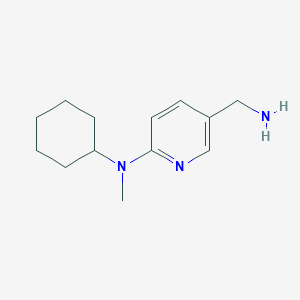

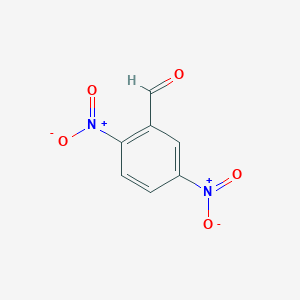

![molecular formula C8H6N2O B1319988 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde CAS No. 933717-10-3](/img/structure/B1319988.png)

1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde

Overview

Description

1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is a chemical compound with the linear formula C7H6N2 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N2O/c11-5-6-3-10-8-1-2-9-4-7(6)8/h1-5,10H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 146.15 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Structural and Synthetic Applications

Structural Analysis : The X-ray structure determination of derivatives, such as 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester, provides insights into the molecular structure and stacking behaviors of these compounds, contributing to a better understanding of their physical properties (Chiaroni et al., 1994).

Synthesis of Derivatives : Efficient methods for synthesizing derivatives like 1H-pyrrolo[2,3-c]pyridine-5-carboxylates have been developed. These methods are crucial in the preparation of structurally related compounds used in various research applications (Dekhane et al., 1993).

Development of Novel Compounds

Annulation Reactions : Novel annulation of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones by thioacetamide, leading to the formation of 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins), demonstrates the compound's role in the creation of new chemical entities (Kobelev et al., 2019).

Catalytic Synthesis : The use of catalysts in reactions involving derivatives of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde has been explored for efficient synthesis of biologically active scaffolds, showcasing its utility in medicinal chemistry (Gayyur et al., 2022).

Application in Bioorganic Chemistry

Inhibitory Analysis : Synthesis of compounds like 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine) and its analysis for xanthine oxidase inhibitory properties, highlights its potential application in the development of therapeutic agents (Schneller et al., 1978).

ACC1 Inhibition : The design and synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives for ACC1 inhibition, demonstrates the compound's relevance in drug discovery for cancer and fatty acid-related diseases (Mizojiri et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde are the colchicine-binding site and the fibroblast growth factor receptors (FGFRs) . The colchicine-binding site is a critical component of microtubules, which are key elements of the cytoskeleton and play fundamental roles in various biological processes . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets by inhibiting their function. It acts as a colchicine-binding site inhibitor, disrupting the balance of microtubule dynamics, leading to mitotic arrest . It also exhibits potent activities against FGFR1, 2, and 3, inhibiting their signaling pathway .

Biochemical Pathways

The compound affects the microtubule dynamics by binding to specific binding sites of microtubule proteins . It also disrupts the FGF–FGFR axis, resulting in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

One of the derivatives of this compound was found to conform well to lipinski’s rule of five , which suggests good bioavailability.

Result of Action

The compound exhibits moderate to excellent antitumor activities against various cancer cell lines . It inhibits tubulin polymerisation and disrupts tubulin microtubule dynamics . It also causes G2/M phase cell cycle arrest and apoptosis . In the case of FGFR inhibition, it inhibits cell proliferation and induces apoptosis .

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde plays a vital role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for various cellular processes such as cell proliferation, differentiation, and migration . The interaction between this compound and FGFRs involves binding to the receptor’s active site, leading to inhibition of its activity. This inhibition can result in the modulation of downstream signaling pathways, impacting cellular functions.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by targeting FGFRs, leading to apoptosis and reduced cell migration . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further influencing cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the FGFR signaling pathway, leading to changes in gene expression and cellular behavior. Additionally, this compound may interact with other proteins and enzymes, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as inert atmosphere and low temperatures . Its degradation over time can impact its efficacy and the outcomes of in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including organ damage and altered metabolic functions. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The effects of this compound on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the localization and accumulation of this compound in specific cellular compartments, enhancing its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name |

1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-6-3-10-8-1-2-9-4-7(6)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWWWDIUNPDQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591910 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933717-10-3 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

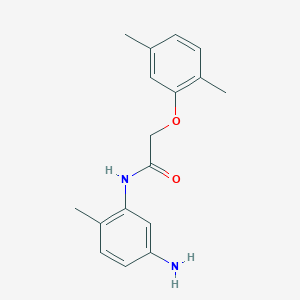

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)